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Introduction
4-Acetyl-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole class of

molecules. Indazoles are recognized as important pharmacophores in medicinal chemistry due

to their wide range of biological activities, including anti-inflammatory, analgesic, and anti-

cancer properties. The substitution pattern on the indazole ring system significantly influences

its biological activity, making the precise structural elucidation of derivatives like 4-Acetyl-2-
methyl-2H-indazole crucial for drug discovery and development programs.

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Acetyl-2-methyl-2H-indazole. While direct experimental spectra for this specific molecule are

not widely available in the public domain, this guide synthesizes predicted data based on the

analysis of structurally related compounds and foundational spectroscopic principles. We will

delve into the expected features in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13

Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopy. Furthermore, this document outlines standardized experimental protocols for

acquiring this data, ensuring a self-validating framework for researchers.
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Chemical Structure and Properties
Synonyms: 1-(2-Methyl-2H-indazol-4-yl)ethan-1-one, 4-Ethanoyl-2-methyl-2H-indazole[1]

Molecular Formula: C₁₀H₁₀N₂O[1] Molecular Weight: 174.20 g/mol [1] CAS Number: 1159511-

27-9

Caption: Molecular Structure of 4-Acetyl-2-methyl-2H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra for 4-Acetyl-2-methyl-2H-indazole are

discussed below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the

indazole ring, the N-methyl protons, and the acetyl methyl protons. The chemical shifts are

influenced by the electron-withdrawing nature of the acetyl group and the electronic

environment of the heterocyclic ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Acetyl-2-methyl-2H-indazole

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H3 8.0 - 8.2 s 1H

H5 7.4 - 7.6 t 1H

H6 7.2 - 7.4 d 1H

H7 7.7 - 7.9 d 1H

N-CH₃ 4.1 - 4.3 s 3H

COCH₃ 2.6 - 2.8 s 3H

Predicted data is based on the analysis of similar indazole derivatives.[2][3][4]
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The

carbonyl carbon of the acetyl group is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Acetyl-2-methyl-2H-indazole

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C3 125 - 128

C3a 120 - 123

C4 135 - 138

C5 122 - 125

C6 128 - 131

C7 118 - 121

C7a 148 - 151

N-CH₃ 38 - 42

COCH₃ 25 - 28

C=O 195 - 200

Predicted data is based on the analysis of similar indazole derivatives.[2][3][4][5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation.

Table 3: Predicted Mass Spectrometry Data for 4-Acetyl-2-methyl-2H-indazole
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Ion Predicted m/z Interpretation

[M]⁺ 174 Molecular Ion

[M - CH₃]⁺ 159
Loss of a methyl radical from

the acetyl group

[M - COCH₃]⁺ 131 Loss of the acetyl group

[M - N₂]⁺ 146

Loss of molecular nitrogen

(characteristic of some N-

heterocycles)

[C₈H₇N]⁺ 117
Further fragmentation of the

indazole ring

Predicted fragmentation patterns are based on common fragmentation pathways for aromatic

ketones and N-heterocyclic compounds.

[M]⁺˙
m/z = 174

[M - CH₃]⁺
m/z = 159- •CH₃

[M - COCH₃]⁺
m/z = 131

- •COCH₃

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Spectroscopic Data for 4-Acetyl-2-methyl-2H-indazole
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Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 C-H stretch (aromatic) Medium

2950 - 2850 C-H stretch (aliphatic, CH₃) Medium

1680 - 1660 C=O stretch (aryl ketone) Strong

1620 - 1580 C=C stretch (aromatic ring) Medium

1500 - 1400 C=C stretch (aromatic ring) Medium

1360 C-H bend (CH₃) Medium

1250 - 1200 C-N stretch Medium

Predicted absorption bands are based on characteristic frequencies for aromatic ketones and

N-heterocyclic compounds.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 4-Acetyl-2-
methyl-2H-indazole.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the

instrument to the solvent lock signal.

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A

sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-

noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-

to-noise ratio.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1519945?utm_src=pdf-body
https://www.benchchem.com/product/b1519945?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and

baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (TMS).

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion or through a gas or liquid chromatograph.

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate for solid

samples. For solutions, use an appropriate IR-transparent solvent and cell.

Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.
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Synthesis & Purification
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Caption: General workflow for the synthesis and spectroscopic characterization of 4-Acetyl-2-
methyl-2H-indazole.

Conclusion
This technical guide provides a detailed overview of the expected spectroscopic data for 4-
Acetyl-2-methyl-2H-indazole. By combining predicted spectral features with established

experimental protocols, this document serves as a valuable resource for researchers in the

fields of medicinal chemistry and drug development. The accurate interpretation of

spectroscopic data is fundamental to the successful synthesis and characterization of novel

compounds, and this guide provides a solid foundation for these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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